molecular formula C17H13BrN2O2 B11363554 2-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide

2-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11363554
M. Wt: 357.2 g/mol
InChI Key: NPTISHKLWBHMFK-UHFFFAOYSA-N
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Description

2-bromo-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a furan ring, and a pyridine ring attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination to introduce the bromine atom at the 2-position of the benzene ring.

    N-alkylation: The brominated benzamide is then subjected to N-alkylation with furan-2-ylmethyl chloride to attach the furan ring.

    N-arylation: Finally, the compound undergoes N-arylation with 2-chloropyridine to introduce the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The furan and pyridine rings can undergo oxidation and reduction reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the furan and pyridine rings.

    Reduction: Reduced derivatives of the furan and pyridine rings.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-bromo-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaics.

    Biological Research: It is used as a probe to study the interactions of small molecules with proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of the target proteins or enzymes, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-[(thiophen-2-yl)methyl]-N-(pyridin-2-yl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-bromo-N-[(furan-2-yl)methyl]-N-(quinolin-2-yl)benzamide: Similar structure but with a quinoline ring instead of a pyridine ring.

    2-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-bromo-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the combination of the bromine atom, furan ring, and pyridine ring, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13BrN2O2

Molecular Weight

357.2 g/mol

IUPAC Name

2-bromo-N-(furan-2-ylmethyl)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C17H13BrN2O2/c18-15-8-2-1-7-14(15)17(21)20(12-13-6-5-11-22-13)16-9-3-4-10-19-16/h1-11H,12H2

InChI Key

NPTISHKLWBHMFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3)Br

Origin of Product

United States

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